Product packaging for diBA-(5)-C4(Cat. No.:)

diBA-(5)-C4

Cat. No.: B1224877
M. Wt: 542.7 g/mol
InChI Key: CQAPPGVBCMJDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diBA-(5)-C4 is a fluorescent oxonol dye identified in research as a potent inhibitor of anion transport. It is part of a class of compounds noted for their high inhibition potency against various bicarbonate (HCO₃⁻) transporters, including the electrogenic sodium bicarbonate cotransporter NBCe1 . Studies indicate that oxonol dyes like diBA(5)C4 can exhibit higher potency than other known anion transport inhibitors, such as DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid), and the effects can vary between different transporter isoforms . The mechanism of action for these dyes involves competing with other anion blockers like DIDS, suggesting they share at least part of the same external binding site on the transporter protein, potentially within a large inner vestibule that accommodates various large anions . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N4O6 B1224877 diBA-(5)-C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42N4O6

Molecular Weight

542.7 g/mol

IUPAC Name

1,3-dibutyl-5-[5-(1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,34H,5-12,18-21H2,1-4H3

InChI Key

CQAPPGVBCMJDML-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O

Synonyms

is(1,3-dibutylbarbituric acid)pentamethine oxonol
diBA-(5)-C4

Origin of Product

United States

Synthesis and Advanced Chemical Derivatization of Diba 5 C4 and Analogues

Methodologies for the Chemo-selective Synthesis of diBA-(5)-C4

The chemo-selective synthesis of symmetrical oxonol dyes like this compound requires controlled reaction sequences to ensure the formation of the desired polymethine bridge and prevent side reactions.

The synthesis of bis-barbituric acid oxonol dyes is often achieved through a multi-step process that builds the core components separately before their final condensation. sci-hub.sesci-hub.se A common and efficient strategy involves the condensation of the heterocyclic nucleus with a pre-formed polymethine precursor, such as a vinamidinium salt. sci-hub.sesci-hub.se

For this compound, the key precursors are 1,3-dibutylbarbituric acid and a suitable C5 polymethine synthon. The synthesis of 1,3-dibutylbarbituric acid can be accomplished through standard procedures involving the condensation of diethyl malonate with N,N'-dibutylurea.

The construction of the pentamethine bridge precursor can be approached via a Vilsmeier-Haack type reaction. For instance, a reaction sequence might start with an appropriate glutaconic aldehyde derivative which is then converted into a vinamidinium salt. This salt serves as the electrophilic polymethine backbone. The final step is a base-promoted condensation reaction between two equivalents of 1,3-dibutylbarbituric acid and the pentamethine precursor. sci-hub.sesci-hub.se This modular approach allows for variations in both the heterocyclic component and the polymethine chain length. mdpi.com

The yield and purity of this compound are highly dependent on the conditions of the final condensation step. Key parameters for optimization include the choice of solvent, base, temperature, and stoichiometry of the reactants. nih.govscielo.br Acetonitrile (B52724) is often reported as an effective solvent for such condensations, providing a good balance between reactant solubility and reaction efficiency. sci-hub.sesci-hub.sescielo.br Other solvents like dichloromethane (B109758) or benzene/acetone mixtures have also been employed. scielo.br

The selection of the base is critical for promoting the condensation; tertiary amines such as triethylamine (B128534) are commonly used. sci-hub.sesci-hub.se Temperature control is also essential, with reactions often performed at elevated temperatures (reflux) to drive the reaction to completion, although optimization studies may explore a range from 0°C to reflux to minimize byproduct formation. sci-hub.sescielo.br A systematic approach to optimizing these conditions is crucial for achieving high-purity this compound suitable for research applications.

Table 1: Representative Data for Optimization of the Final Condensation Step in this compound Synthesis
EntrySolventBaseTemperature (°C)Reaction Time (h)Yield (%)
1DichloromethaneTriethylamine251245
2AcetonitrileTriethylamine25865
3AcetonitrileTriethylamine82 (Reflux)288
4AcetonitrileDIPEA82 (Reflux)285
5DMFTriethylamine82 (Reflux)470

Exploration of Novel Synthetic Routes and Precursor Chemistry

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound influences its functional properties, such as its photophysical characteristics. collaborativedrug.com By systematically modifying different parts of the molecule, researchers can tune its properties for specific applications. rsc.orgnih.gov

The polymethine bridge is a primary target for modification as it lies at the heart of the dye's conjugated system. researchgate.net Alterations to the bridge, such as introducing substituents, can significantly impact the dye's electronic and steric properties. Research on related trimethine oxonol dyes has shown that introducing substituents like bromine or bulky pyridinium (B92312) and quinolinium moieties at the central position of the bridge is a viable strategy. sci-hub.se

The synthesis of these analogues follows a similar path, where a substituted precursor is used to build the polymethine chain. For example, a bromine atom can be introduced using bromoacetic acid in the formation of the vinamidinium salt precursor. sci-hub.se Such modifications can induce twisting in the polymethine chain, altering the planarity of the molecule and profoundly affecting its photophysical properties, such as inducing large Stokes shifts. sci-hub.se

Table 2: Photophysical Properties of Bridge-Modified Bis-oxonol Analogues in CH3CN (Data adapted from related trimethine structures) sci-hub.se
Analogue (Bridge Substituent)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Unsubstituted (Hydrogen)49051424
β-Pyridinium470700230
β-Quinolinium480712232
β-Bromo47553156

The oxonol core's activity, particularly its absorption and fluorescence characteristics, is governed by the extent of electron delocalization across the conjugated system. sci-hub.se Substituents on the polymethine bridge or the barbituric acid rings can alter this electronic structure. For instance, the introduction of bulky, charged groups like pyridinium onto the bridge can disrupt planarity, but also leads to significant changes in the excited state geometry, resulting in unusually large Stokes shifts compared to the unsubstituted parent dye. sci-hub.se While the absorption maximum may only be slightly affected, the emission wavelength can be dramatically red-shifted. sci-hub.se This phenomenon highlights the sensitivity of the oxonol core's photophysical behavior to structural perturbations.

By synthesizing analogues with different N-alkyl groups (e.g., methyl, ethyl, propyl), the lipophilicity can be systematically varied. kcl.ac.uk For example, replacing the butyl groups with methyl groups to create a bis(1,3-dimethylbarbituric acid) analogue would decrease its lipophilicity. This modulation is crucial when designing these dyes as probes, as their ability to partition into and report from specific cellular compartments is directly related to their physicochemical properties. acs.org

Table 3: Rational Variation of N-Alkyl Substituents on the Barbituric Acid Moiety and Predicted Impact on Properties
N-Alkyl GroupCompound Name AbbreviationRelative LipophilicityAnticipated Effect on Membrane Interaction
MethyldiMA-(5)-C4LowerReduced partitioning into lipid bilayers compared to butyl analogue. kcl.ac.uk
EthyldiEA-(5)-C4IntermediateIntermediate membrane partitioning.
PropyldiPA-(5)-C4HighStrong partitioning into lipid environments.
ButylThis compoundHigherVery strong partitioning and retention in lipid membranes. acs.org

Elucidation of Substituent Effects on Oxonol Core Activity

Stereochemical Considerations in this compound Synthesis and Analogue Development

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is a critical factor that dictates its biological activity and physical properties. In the synthesis of complex molecules, controlling the formation of stereocenters is a paramount challenge for organic chemists. This is typically achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts.

For a hypothetical molecule like "this compound," the stereochemical considerations would depend on the number and nature of its stereogenic centers. The synthesis would need to be designed to control the relative and absolute configuration of these centers. For instance, if the "C4" moiety represents a butyl chain with chiral carbons, its stereoselective introduction would be a key step.

The development of analogues would further involve the systematic modification of the parent structure, potentially introducing new stereocenters or altering existing ones. The stereochemical outcome of these modifications would need to be carefully analyzed to establish structure-activity relationships.

Table 1: Hypothetical Stereochemical Data for this compound Synthesis

Reaction Step Catalyst/Reagent Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Hypothetical Step 1 [Specify Catalyst] [e.g., >95:5] [e.g., 99%]
Hypothetical Step 2 [Specify Reagent] [e.g., 80:20] -

This table is for illustrative purposes only and does not represent actual experimental data for the unidentifiable compound "this compound".

Table 2: List of Mentioned Compounds

Compound Name Abbreviation/Synonym
Diisobutyl adipate DIBA
Diisobutylamine DIBA

Advanced Spectroscopic and Mechanistic Elucidation of Diba 5 C4 Interactions

Mechanistic Investigations of diBA-(5)-C4 Interaction with Anion Exchangers

The oxonol dye this compound is recognized as a highly potent inhibitor of the anion exchanger 1 (AE1), also known as Band 3, a crucial protein for chloride-bicarbonate exchange in erythrocytes. semanticscholar.org Its interaction with AE1 and its isoforms is complex and has been a subject of detailed mechanistic investigation to understand the basis of its high-affinity binding and inhibitory action.

The mechanism by which this compound inhibits anion exchangers appears to be more complex than simple competitive binding. While the dye can compete with certain inhibitory compounds like 4,4′-dinitro-stilbene-2,2′-disulfonate (DNDS), its own binding is notably unaffected by the presence of chloride (Cl⁻), the primary substrate of AE1. semanticscholar.org This lack of interference from the transported anion suggests that this compound does not bind directly to the substrate transport site. Instead, this evidence points towards a non-competitive or allosteric mechanism of inhibition. semanticscholar.org

In this model, this compound binds to a specific, high-affinity site on the AE1 protein that is distinct from the anion translocation pathway. semanticscholar.org Binding to this allosteric site induces a conformational change in the protein that prevents the normal transport cycle, thereby inhibiting anion exchange. This is further supported by studies on the Na⁺/HCO₃⁻ cotransporter (NBCe1), where diBAC dyes compete with the inhibitor DIDS but not significantly with the transported substrates (Na⁺ or HCO₃⁻), indicating a similar allosteric mechanism of action. researchgate.net The high affinity and specificity of this compound for AE1 suggest a highly specific interaction with a particular conformation of the protein. semanticscholar.org

Kinetic studies reveal a dramatic difference in the inhibitory potency of this compound against different anion exchanger isoforms, particularly AE1 and AE2. cdnsciencepub.comfrontiersin.org The compound is a substantially more potent inhibitor of AE1 than it is of AE2. cdnsciencepub.comfrontiersin.orgresearchgate.net

Research using recombinant mouse AE1 and AE2 expressed in Xenopus oocytes has quantified this difference. In this system, this compound was found to inhibit AE1-mediated ³⁶Cl⁻ influx with a half-maximal inhibitory concentration (IC₅₀) of less than 100 nM. cdnsciencepub.com In stark contrast, the IC₅₀ for the inhibition of AE2-mediated transport was approximately 100 µM. cdnsciencepub.com This represents a difference in inhibitory potency of about 1000-fold between the two isoforms. cdnsciencepub.com This significant disparity underscores the high selectivity of this compound for the AE1 isoform and suggests structural differences between the binding sites on AE1 and AE2.

Table 1: Comparative Inhibition of Anion Exchanger Isoforms by this compound

Anion Exchanger IsoformModel SystemMeasured IC₅₀Reference
AE1 (mouse)Recombinant expression in Xenopus oocytes<100 nM cdnsciencepub.com
AE2 (mouse)Recombinant expression in Xenopus oocytes~100 µM cdnsciencepub.com

According to the widely accepted ping-pong kinetic model, anion exchangers like AE1 exist in two principal conformations: one with the transport site facing the cytoplasm (inward-facing, Eᵢ) and one with the site facing the extracellular space (outward-facing, Eₒ). semanticscholar.org The transition between these states is a critical step in the transport of anions across the membrane. semanticscholar.org

While direct structural studies detailing the precise conformational changes in AE1 upon binding of this compound are not extensively documented, the compound's mechanism as a potent, non-competitive inhibitor implies that it modulates these dynamics. By binding with high affinity to a specific site, this compound likely stabilizes the transporter in a particular, transport-incompetent conformation. This "trapping" of the exchanger in a non-functional state prevents the conformational changes necessary for ion translocation, thus inhibiting its function. The high specificity for AE1 over AE2 suggests that the structural features of this binding site and the resulting conformational arrest are unique to the AE1 isoform. cdnsciencepub.com

Kinetic Studies of Binding and Dissociation with Anion Exchanger Isoforms (e.g., AE1, AE2)

Unraveling the Inhibition Mechanisms of this compound on Ion Channels (e.g., Cl⁻ Channels)

In addition to its effects on anion exchangers, this compound is a potent inhibitor of certain ion channels, most notably volume-activated chloride channels. physiology.orgnih.gov These channels play key roles in processes such as regulatory volume decrease (RVD) in cells. nih.gov

A key characteristic of the inhibition of volume-activated Cl⁻ channels by this compound is its voltage-independent nature. nih.govresearchgate.netresearchgate.net Electrophysiological studies using the patch-clamp technique on HL-60 cells have demonstrated this property. nih.gov The current-voltage curves of the Cl⁻ channels were identical regardless of whether the holding potential was 0 mV or -50 mV, indicating that the gating of the channels is not dependent on membrane voltage. nih.gov The subsequent inhibition by this compound was also found to be independent of the membrane potential. nih.gov This contrasts with other inhibitors like SITS, which exhibit voltage-dependent blockade, suggesting that the binding site for this compound is located in a region of the channel protein that does not sense the membrane electrical field. nih.gov

The inhibitory effect of this compound on chloride channels has been characterized using both electrophysiological and ionic flux measurements in model systems such as HL-60 promyelocytic leukemia cells. nih.gov

Using whole-cell patch-clamp techniques, researchers have measured the dose-dependent inhibition of volume-activated Cl⁻ currents. These experiments yielded an IC₅₀ value of 1.8 µM for this compound at room temperature. nih.gov These findings are strongly corroborated by ionic flux assays that directly measure the movement of chloride ions. nih.gov In studies measuring the net efflux of radioactive chloride (³⁶Cl⁻) from HL-60 cells into a Cl⁻-free hypotonic solution, a similar apparent IC₅₀ value of 1.2 µM was observed. physiology.orgnih.gov The close agreement between the values obtained from electrophysiology (measuring current) and radiotracer flux (measuring ion movement) provides strong evidence that this compound effectively blocks the pore of volume-activated chloride channels. nih.gov

Table 2: Inhibition of Volume-Activated Chloride Channels by this compound in HL-60 Cells

Experimental MethodMeasured ParameterReported IC₅₀Reference
Whole-Cell Patch-ClampChloride Current (ICl)1.8 µM nih.gov
Isotopic Flux AssayNet ³⁶Cl⁻ Efflux1.2 µM physiology.orgnih.gov

Voltage-Independent Inhibition Mechanisms of this compound on Chloride Channels

Spectroscopic Methodologies for Probing this compound-Membrane Interactions

The lipophilic anion, bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, commonly known as this compound, serves as a crucial tool in cellular biology for monitoring membrane potential. Its interaction with the cell membrane, which is central to its function, can be meticulously investigated using a suite of advanced spectroscopic techniques. These methods provide deep insights into the dye's behavior within the lipid bilayer, its translocation dynamics, and its conformational changes, which are all intrinsically linked to its fluorescence response to changes in membrane potential.

Advanced Fluorescence Spectroscopy for Membrane Potential Sensing and Dynamics

Advanced fluorescence spectroscopy is a cornerstone for elucidating the mechanisms behind membrane potential sensing by this compound. This dye is categorized as a "slow" potentiometric probe, meaning its response to changes in membrane potential involves its physical redistribution across the lipid bilayer. google.com

Upon membrane depolarization, the cell interior becomes less negative, creating a favorable electrochemical gradient for the negatively charged this compound to enter the cell. researchgate.net This influx leads to the binding of the dye to intracellular proteins and membranes, resulting in a significant increase in its fluorescence quantum yield. researchgate.net Conversely, hyperpolarization makes the cell interior more negative, causing the dye to exit the cell and partition into the outer leaflet of the plasma membrane or the external medium, leading to a decrease in fluorescence. researchgate.net

The fluorescence properties of this compound are highly sensitive to its local environment. In aqueous solutions, the dye exhibits weak fluorescence. However, when it partitions into the hydrophobic environment of the lipid membrane or binds to intracellular components, its fluorescence intensity is greatly enhanced. researchgate.net This solvatochromic shift is a key principle behind its use as a membrane potential sensor.

Potential-modulated fluorescence (PMF) spectroscopy has been employed to study the behavior of similar oxonol dyes at biomimetic interfaces. This technique provides information on the potential-dependent reorientation and adsorption/desorption of the dye at the membrane interface, supporting the redistribution mechanism for slow dyes like this compound. researchgate.net

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Peak591
Emission Peak615
Data sourced from AAT Bioquest aatbio.com

Time-Resolved Spectroscopic Approaches to Monitor this compound Translocation and Binding

Time-resolved spectroscopy provides critical kinetic data on the translocation and binding of this compound across the cell membrane. These techniques can measure the rates of dye movement on timescales ranging from nanoseconds to minutes, offering a detailed picture of the dynamic processes that underlie its potentiometric response. optikinstruments.eu

The translocation of this compound across the membrane is a multi-step process that includes partitioning into the lipid bilayer, diffusion across the hydrophobic core, and release into the opposite aqueous phase. The rate of this process is influenced by the fluidity and composition of the membrane, as well as the magnitude of the membrane potential.

Time-resolved fluorescence measurements can distinguish between different states of the dye, such as the membrane-bound and aqueous-phase populations. By analyzing the fluorescence decay kinetics, researchers can extract information about the lifetimes of these different species and the rates of interconversion between them. This level of detail is essential for building accurate models of how this compound responds to changes in membrane potential.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of this compound in Lipid Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the conformation and localization of molecules within lipid bilayers. mdpi.com High-resolution magic angle spinning (HR-MAS) NMR, in particular, is well-suited for studying molecules embedded in semi-solid environments like lipid membranes. mdpi.com

By using NMR, researchers can gain insights into the specific interactions between this compound and the lipid molecules of the membrane. For instance, 1H NMR can be used to determine the location of the dye within the bilayer by observing changes in the chemical shifts of the lipid protons upon dye incorporation. mdpi.com The nuclear Overhauser effect (NOE) can provide information about the proximity of different parts of the this compound molecule to the lipid headgroups and acyl chains, allowing for a detailed mapping of its position and orientation. mdpi.com

Furthermore, solid-state NMR techniques, such as those utilizing 13C and 31P nuclei, can provide information about the effects of this compound on the structure and dynamics of the lipid bilayer itself. nih.govresearchgate.net For example, 31P NMR can reveal changes in the phase behavior and headgroup conformation of the lipids, while 13C NMR can probe the order and dynamics of the lipid acyl chains. nih.govmit.edu This information is crucial for understanding how the dye perturbs the membrane and how these perturbations might influence its own translocation and binding properties.

Investigating Irreversible Inhibition Mechanisms by this compound on Transporters

Beyond its role as a membrane potential indicator, this compound and related oxonol dyes have been shown to act as inhibitors of certain membrane transport proteins. researchgate.net Understanding the mechanism of this inhibition is critical, particularly whether it is reversible or irreversible, as this has significant implications for the interpretation of experimental results and the potential for off-target effects.

Irreversible inhibition typically involves the formation of a stable, often covalent, bond between the inhibitor and the target protein. sps.nhs.uk This leads to a long-lasting inactivation of the transporter, which is not readily reversed by washing out the inhibitor. sps.nhs.uk In contrast, reversible inhibition involves a transient binding interaction, and the transporter's function can be restored upon removal of the inhibitor. sps.nhs.uk

Studies have demonstrated that oxonol dyes, including this compound, can irreversibly inhibit members of the SLC4 family of bicarbonate transporters, such as NBCe1. researchgate.net The half-maximal inhibition (IC50) for NBCe1 by this compound has been reported to be approximately 10 µM, making it a potent inhibitor. researchgate.net It has been suggested that oxonol dyes and the classic anion transport inhibitor DIDS may share a binding site, as they exhibit competitive inhibition. researchgate.net

The mechanism of irreversible inhibition by some compounds involves the formation of a Schiff base with lysine (B10760008) residues on the transporter protein. nih.gov While the precise molecular mechanism for this compound's irreversible inhibition of transporters has not been fully elucidated in the provided context, the potency of the inhibition suggests a high-affinity interaction that may involve covalent modification. The accessibility of binding sites on the transporter, which can be influenced by the protein's conformational state (e.g., outward-facing vs. inward-facing), can also play a role in the extent of irreversible inhibition. nih.gov

Table 2: Inhibitory Action of this compound on NBCe1 Transporter

ParameterValue
Target TransporterNBCe1
Type of InhibitionIrreversible
Half-Maximal Inhibition (IC50)~10 µM
Data sourced from a study on NBCe1 inhibition. researchgate.net

Computational Chemistry and Theoretical Modeling of Diba 5 C4

Quantum Chemical Calculations of diBA-(5)-C4 Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. google.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's structure, stability, and reactivity. researchgate.neteur.nl

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict spectroscopic properties, such as UV-visible absorption spectra, by calculating the energies of electronic transitions. researchgate.net For a dye like this compound, this is particularly relevant as its color and fluorescence are central to its application. Theoretical predictions can help interpret experimental spectra, assigning specific electronic transitions to observed absorption bands. Machine learning models are increasingly being used in conjunction with quantum chemistry to accelerate the prediction of spectroscopic properties for large sets of molecules. researchgate.net

Table 1: Theoretical Spectroscopic Data for this compound

Computational MethodPredicted PropertyPotential Value
TD-DFTMaximum Absorption Wavelength (λmax)Could be calculated to correlate with experimental values in different solvent environments.
DFT/TD-DFTOscillator Strength (f)Would provide a measure of the intensity of electronic transitions.
DFTVibrational FrequenciesCould predict the Infrared (IR) and Raman spectra, identifying characteristic bond vibrations.

Note: This table is illustrative of the types of data that would be generated from such calculations; specific values for this compound are not currently available in published literature.

Analysis of Frontier Molecular Orbitals and Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic excitability. For this compound, analyzing the FMOs would reveal the likely sites for nucleophilic or electrophilic attack and explain the electronic transitions responsible for its color.

Molecular Dynamics Simulations of this compound in Lipid Bilayers and Protein Environments

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. By simulating a system consisting of the molecule of interest, a lipid bilayer, and solvent, researchers can observe how the molecule interacts with and partitions into the cell membrane.

Characterization of Membrane Partitioning and Orientation

MD simulations can model the process of this compound entering a lipid bilayer from an aqueous environment. These simulations would reveal the preferential orientation of the molecule within the membrane, identifying which parts of the molecule anchor in the hydrophobic core and which reside near the polar headgroups. The free energy profile of this partitioning process, often calculated using methods like umbrella sampling, would quantify the energetic favorability of the molecule residing within the membrane versus the surrounding water. This is crucial for understanding its mechanism as a membrane-potential-sensitive dye. researchgate.net

Atomistic Simulations of this compound Binding to Ion Channels and Transporters

Given that this compound is a known potent inhibitor of anion exchangers like AE1 (Band 3), MD simulations are ideal for investigating its binding mechanism at an atomistic level. researchgate.netfrontiersin.org A simulation system would be constructed containing the target protein embedded in a lipid bilayer, with this compound introduced into the environment. Over the course of the simulation, the molecule may spontaneously find a binding pocket on the protein. These simulations can identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the inhibitor, providing a dynamic view of the binding process that is complementary to static experimental structures.

Docking Studies and Pharmacophore Modeling for Rational Design of this compound Analogues

Computational docking is a method used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

Docking studies would place this compound into a known or predicted binding site of a target protein, such as an anion transporter. The resulting poses are scored to estimate binding affinity, helping to validate potential binding sites identified by MD simulations or experimental data.

Based on the binding pose and interaction patterns from docking and MD, a pharmacophore model for this compound inhibition can be constructed. This model serves as a 3D template for designing new analogues. For instance, if a specific hydrogen bond is found to be critical for binding, new molecules can be designed to optimize this interaction. This rational design approach is instrumental in developing new inhibitors with potentially higher potency or selectivity.

Table 2: Compound Names Mentioned

Abbreviation/Trivial NameFull Chemical Name
This compoundbis-(1,3-dibutylbarbituric acid)-pentamethine oxonol frontiersin.org
DNDS4,4′-dinitro-stilbene-2,2′-disulfonate researchgate.net
WW781[3-methyl-1-p-sulfophenyl-5-pyrazolone-(4)]-[1,3-dibutylbarbituric acid]-pentamethine oxonol researchgate.net
DiBAC4(3)bis-(1,3-dibutylbarbituric acid)trimethine oxonol researchgate.net
DIDS4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid
AE1 (Band 3)Anion Exchanger 1 researchgate.net
NBCe1Sodium-bicarbonate cotransporter-electrogenic 1

Theoretical Prediction of this compound Degradation Pathways and Transformation Products

Computational chemistry and theoretical modeling serve as powerful tools to predict the degradation of complex organic molecules like this compound. In the absence of direct experimental degradation studies on this compound, theoretical predictions can elucidate potential degradation pathways and identify likely transformation products. These predictions are founded on the known reactivity of the molecule's core components: the barbituric acid rings and the pentamethine chain. The primary degradation routes anticipated for this compound are photodegradation, hydrolysis, and oxidation.

Predicted Photodegradation Pathway

The polymethine chain in cyanine (B1664457) and oxonol dyes is known to be susceptible to photodegradation. researchgate.net It is predicted that upon exposure to light, particularly UV radiation, the π-electron system of the pentamethine chain in this compound can be excited. This excited state can then interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). researchgate.net

Theoretical models suggest that singlet oxygen is the key oxidant in the photodegradation of polymethine chains. d-nb.info The proposed mechanism involves the [2+2] cycloaddition of singlet oxygen to the double bonds of the polymethine chain, forming unstable dioxetane intermediates. These intermediates are predicted to rapidly cleave, breaking the carbon-carbon bonds of the chain and leading to the formation of carbonyl compounds. researchgate.netd-nb.info For this compound, this would likely result in the fragmentation of the molecule.

A plausible transformation product from the cleavage of the pentamethine chain is 1,3-dibutylbarbituric acid. Further degradation of the resulting smaller fragments is also anticipated.

Predicted Hydrolytic Degradation Pathway

The barbituric acid moiety of this compound is susceptible to hydrolysis, a process that can be modeled computationally to predict its feasibility and products. The pyrimidine (B1678525) ring of barbiturates can undergo hydrolytic cleavage, particularly under acidic or alkaline conditions. researchgate.net

Theoretical modeling of barbiturate (B1230296) hydrolysis suggests that the reaction initiates with the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbons of the pyrimidine ring. This leads to the formation of a tetrahedral intermediate, followed by ring-opening. The most likely product of the complete hydrolysis of the barbituric acid ring is malonic acid, urea (B33335), and derivatives. umich.edu In the case of this compound, the initial hydrolytic degradation would likely yield N-substituted urea derivatives due to the dibutyl substitutions.

A study on the kinetics of hydrolysis of various barbituric acid derivatives provides a basis for understanding this degradation pathway. nih.gov

Predicted Oxidative Degradation Pathway

Beyond photodegradation involving ROS, the polymethine chain can also be susceptible to other oxidative processes. Theoretical studies on cyanine dyes indicate that oxidation can lead to the shortening of the polymethine chain. nih.gov This process might not necessarily lead to the complete fragmentation of the molecule but could result in the formation of analogues with shorter polymethine chains (e.g., a trimethine derivative).

Computational models can predict the most likely sites of oxidative attack by analyzing the electron density and frontier molecular orbitals (HOMO/LUMO) of the molecule. For polymethine dyes, the electron-rich double bonds of the chain are the most probable sites for oxidation. researchgate.net

Predicted Transformation Products

Based on the theoretical degradation pathways, a number of transformation products for this compound can be predicted. These are summarized in the table below.

Predicted Transformation Product Predicted Pathway Molecular Formula Notes
1,3-Dibutylbarbituric AcidPhotodegradation, HydrolysisC₁₂H₂₀N₂O₃A primary product from the cleavage of the pentamethine chain or initial hydrolysis.
Malonic AcidHydrolysisC₃H₄O₄A potential end-product from the complete breakdown of the barbituric acid ring.
DibutylureaHydrolysisC₉H₂₀N₂OA likely product from the hydrolytic cleavage of the barbituric acid ring.
Various Carbonyl FragmentsPhotodegradationVariableSmaller aldehyde and ketone compounds resulting from the cleavage of the pentamethine chain.

Biochemical and Cellular Research Applications of Diba 5 C4 As a Research Tool

Utilization of diBA-(5)-C4 in Cellular pH Homeostasis Studies

The regulation of intracellular pH (pHi) is a cornerstone of cellular function, and Na+/HCO3- cotransporters (NBCs) are key players in this process. nih.gov The compound this compound has been instrumental in elucidating the pharmacology and function of these transporters. nih.govresearchgate.net

The electrogenic Na+/bicarbonate cotransporter, NBCe1-A, is a vital protein for maintaining acid-base balance in various tissues. nih.govresearchgate.net Research has demonstrated that this compound is a potent inhibitor of NBCe1-A. researchgate.net Studies utilizing the two-electrode voltage-clamp technique on Xenopus laevis oocytes expressing rat NBCe1-A have provided detailed insights into its inhibitory action. nih.govresearchgate.net

The compound is notably more sensitive in its inhibition of NBCe1-A compared to other known inhibitors like niflumic acid and even the widely used 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). nih.govresearchgate.net The apparent inhibition constant (Ki) for this compound is approximately 10 µM, which is significantly lower than that of DIDS (36 µM) and niflumic acid (100 µM). nih.govresearchgate.net This potent inhibition highlights its value in dissecting the specific contributions of NBCe1-A to cellular and systemic pH regulation. researchgate.netnih.gov

Further investigation into the mechanism of inhibition revealed that this compound competes with DIDS for a shared binding site on the transporter. nih.govresearchgate.net However, its binding is not significantly affected by the concentrations of the transported ions, sodium (Na+) and bicarbonate (HCO3-). nih.govresearchgate.net This specific mode of action makes this compound a precise tool for isolating the function of NBCe1-A in complex physiological systems. researchgate.net Its use in studies on type A intercalated cells from the kidney, where it reduced total chloride/bicarbonate exchange activity, further underscores its utility in research on renal acid-base regulation. uzh.ch

InhibitorTarget TransporterApparent Inhibition Constant (Ki)Model System
This compound NBCe1-A~10 µMXenopus laevis Oocytes
Niflumic Acid NBCe1-A100 µMXenopus laevis Oocytes
DIDS NBCe1-A36 µMXenopus laevis Oocytes
Data derived from studies on rat NBCe1-A expressed in Xenopus laevis oocytes. nih.govresearchgate.net

To study pH homeostasis, researchers often employ experimental models where the intracellular pH is deliberately altered. A common method involves exposing cells to a solution containing 5% CO2 and 33 mM HCO3-, which induces intracellular acidification. nih.govresearchgate.net In cells expressing NBCe1-A, this acidification triggers the transporter to mediate an outward current of ions, initiating the recovery of pHi. nih.govresearchgate.net

The use of Xenopus laevis oocytes as an expression system for transporters like NBCe1-A is a well-established model. nih.govresearchgate.netresearchgate.net By applying this compound to these oocytes following an acid load, scientists can observe the inhibition of the NBC-mediated currents. nih.govresearchgate.net This allows for the precise measurement of the transporter's contribution to pH recovery dynamics. The ability to block this recovery process with this compound helps to quantify the role of NBCe1-A relative to other pH regulatory mechanisms within the cell.

Impact on Na+/Bicarbonate Cotransporters (NBCe1-A) and Acid-Base Regulation

This compound in Cell Volume Regulation Research

Maintaining a constant cell volume is critical for cellular integrity and function, especially when cells are exposed to osmotic stress. mdc-berlin.detaylorfrancis.comeur.nl The compound this compound has proven to be a valuable inhibitor for studying the ion transporters involved in this process. nih.gov

When cells like the human leukemia cell line HL-60 are placed in a hypotonic (low salt) medium, they swell due to water influx. To counteract this, they activate a process called regulatory volume decrease (RVD), where they release ions, primarily potassium (K+) and chloride (Cl-), followed by water, to restore their original volume. nih.govresearchgate.net This response is critically dependent on a dramatic increase in the cell membrane's permeability to Cl-, which is thought to be mediated by the opening of volume-activated anion channels (VRACs). mdc-berlin.denih.govnih.gov

The use of this compound in these experimental models has been pivotal. It potently inhibits the volume-activated Cl- currents that are essential for RVD. nih.gov By blocking these channels, this compound allows researchers to confirm the central role of Cl- efflux in the response to osmotic swelling.

The homeostasis of cell volume is intricately linked to the activity of various ion transporters. nih.govfrontiersin.org Volume-activated Cl- channels are key players in RVD. nih.govnih.gov Research using patch-clamp techniques on HL-60 cells has shown that this compound inhibits these channels in a voltage-independent manner. nih.gov

The concentration of this compound required to achieve half-maximal inhibition (IC50) of these channels is 1.8 µM. nih.gov Furthermore, studies measuring the net efflux of radioactive chloride (36Cl-) from swollen cells found a very similar IC50 value of 1.2 µM for this compound. nih.gov This strong correlation provides compelling evidence that the volume-activated Cl- channels inhibited by this compound are indeed the primary pathway for Cl- release during RVD in these cells. nih.gov This makes this compound an essential tool for investigating the molecular mechanisms of cell volume homeostasis.

ParameterValueCell Model
IC50 for inhibition of volume-activated Cl- currents 1.8 µMHL-60 Cells
IC50 for inhibition of net 36Cl- efflux 1.2 µMHL-60 Cells
Data from studies on HL-60 cells undergoing regulatory volume decrease. nih.gov

Mechanisms of Osmotic Imbalance Response in Model Cells

Investigations into this compound's Role in Membrane Potential Dynamics in Non-Human Cellular Systems

The electrical potential across a cell's membrane is fundamental to many cellular processes, including signaling and transport. nih.gov Oxonol dyes, including this compound and the related diBA-C4-(3), are used as fluorescent probes to monitor changes in membrane potential. researchgate.netresearchgate.netresearchgate.net These anionic dyes distribute across the plasma membrane in response to the electrical gradient, accumulating inside depolarized cells and causing an increase in fluorescence. researchgate.net

In non-human systems like Xenopus oocytes expressing the rat NBCe1-A transporter, this compound was found to inhibit bicarbonate-induced inward currents more effectively than outward currents. nih.govresearchgate.net This differential effect indicates a direct impact on the membrane potential dynamics governed by the electrogenic activity of the transporter. nih.govresearchgate.net

Similarly, in plant biology, related oxonol dyes are employed to follow membrane potential changes in guard cells, which control gas exchange in leaves. researchgate.net Studies on snail neurons have also utilized dyes like diBA-C4-(5) to optically measure membrane potential, demonstrating the broad applicability of this class of compounds in neurobiology research. researchgate.net These investigations in diverse non-human cellular systems showcase the utility of this compound and its analogs as tools for exploring the intricate dynamics of membrane potential.

Methodological Considerations for Absolute Membrane Potential Measurements Using Oxonol Dyes

Oxonol dyes, such as this compound and its analogue diBA-(4)-C3, are slow-response, lipophilic anionic probes used to measure cell membrane potential. thermofisher.comresearchgate.net These dyes are negatively charged and can cross the cell membrane, distributing themselves according to the Nernst potential. oup.com In a typical application, depolarization of the cell membrane leads to an influx of the anionic dye into the cytoplasm, where it binds to intracellular proteins and membranes. thermofisher.comcaymanchem.com This binding event results in a significant enhancement of the dye's fluorescence, which can be quantified to determine changes in membrane potential. thermofisher.comcaymanchem.com A fluorescence response of approximately 1% per millivolt change in membrane potential has been reported for diBA-(4)-C3. d-nb.info

However, the accurate measurement of absolute membrane potential using these dyes is not without its challenges. The fluorescence signal is not solely dependent on membrane potential but can also be influenced by other factors. nih.govresearchgate.net

Analysis of Non-potential Related Fluorescence Changes

Several non-potential related factors can influence the fluorescence of oxonol dyes within a cell, leading to potential artifacts in membrane potential measurements. These factors include:

Dye Concentration: At concentrations below 100 nM for diBA-(4)-C3, a linear relationship exists between cell fluorescence and dye concentration. However, at concentrations exceeding 6,250 nM, fluorescence quenching can occur in depolarized cells, complicating measurements. researchgate.net

Intracellular Binding Sites: The fluorescence intensity is dependent on the number of available lipophilic binding sites within the cell. oup.com Changes in protein content, for instance, can alter the number of binding sites and thus the fluorescence signal, independent of membrane potential. nih.gov

Pharmacological Activity: Oxonol dyes themselves can have pharmacological effects on various ion channels and receptors, which could indirectly influence membrane potential. thermofisher.com

To mitigate these confounding factors, careful calibration is essential. Using the pore-forming antibiotic gramicidin (B1672133) to create totally depolarized cells for a calibration curve is a preferred method over cell fixation. nih.gov By carefully controlling experimental conditions and accounting for these non-potential related fluorescence changes, researchers can more accurately utilize oxonol dyes like this compound for membrane potential studies.

This compound as a Probe for Anion Transport Mechanisms in Non-Mammalian Systems (e.g., Plant Pollen)

The study of ion transport in plant cells is crucial for understanding processes like nutrient uptake, osmoregulation, and cell signaling. researchgate.netnih.govnih.gov Anion channels and transporters play a key role in these physiological functions. researchgate.netnih.gov this compound has been utilized as a research tool to investigate these mechanisms, particularly in the context of plant pollen germination and growth.

Effect on Pollen Grain Germination and Chloride Efflux

Pollen germination and the subsequent growth of the pollen tube are fundamental processes for sexual reproduction in flowering plants. nih.govnih.gov These processes are highly dependent on the regulated transport of ions, including chloride (Cl-), across the plasma membrane to control turgor pressure and membrane potential. nih.govresearchgate.net Studies have shown that an efflux of Cl- at the tip of the pollen tube is essential for its growth. nih.gov

While direct studies detailing the specific effects of this compound on pollen germination and chloride efflux are not prevalent, its known inhibitory effects on anion channels in other systems suggest its potential as a tool to dissect the role of specific anion transporters in these critical plant reproductive processes. sci-hub.seresearchgate.net For instance, inhibitors are used to block Cl- release from pollen, highlighting the importance of anion channels in this process. researchgate.net

Voltage-Independent Chloride Channel Inhibition in Plant Cells

Chloride channels in plants can be both voltage-dependent and voltage-independent. ucl.ac.ukkuleuven.be this compound has been identified as a blocker of volume-regulated anion channels (VRACs), which are outwardly rectifying and inactivate at positive potentials. unisciel.fr These channels are involved in osmoregulation and are sensitive to cell swelling. unisciel.fr The permeability sequence for these channels is SCN- > I- > NO3- > Br- > Cl- > F- > gluconate. unisciel.fr

The ability of this compound to inhibit such channels provides a valuable pharmacological tool for researchers to investigate the physiological roles of these specific anion transport pathways in plant cells, including those in pollen. By observing the effects of this compound on cellular processes, researchers can infer the involvement of these voltage-independent chloride channels.

Role of this compound in Understanding Renal Tubular Acidosis at a Molecular Level

Distal renal tubular acidosis (dRTA) is a disease characterized by the inability of the kidneys to properly excrete acid, leading to metabolic acidosis. msdmanuals.comnih.gov Mutations in the gene encoding the anion exchanger 1 (AE1), also known as Band 3, are a known cause of both autosomal dominant and recessive forms of dRTA. uzh.chnih.govnih.gov

Studies on AE1 (Band 3) Cl-/HCO3- Exchanger Deficiency

The AE1 protein is a chloride/bicarbonate (Cl-/HCO3-) exchanger located on the basolateral membrane of type A intercalated cells in the kidney's collecting duct. uzh.ch It plays a critical role in the secretion of protons and the reabsorption of bicarbonate, thereby maintaining acid-base homeostasis. sci-hub.seuzh.ch

Research utilizing this compound has been instrumental in elucidating the function of AE1 in this process. In studies using isolated outer medullary collecting ducts (OMCDs) from mice, this compound was used as a specific inhibitor of AE1. uzh.ch In wild-type mice, this compound was shown to reduce the total Cl-/HCO3- exchange activity in type A intercalated cells by approximately 50-60%. uzh.chuzh.ch

Crucially, in a mouse model lacking the AE1 gene (slc4a1-/-), which exhibits dRTA, the Cl-/HCO3- exchange activity in these cells was insensitive to this compound. uzh.chuzh.ch This finding provided direct evidence for the role of AE1 in bicarbonate transport in these specific kidney cells and confirmed the specificity of this compound as an inhibitor for this transporter. uzh.chuzh.ch These studies also suggested the presence of other, pharmacologically distinct, anion exchangers in these cells that are not inhibited by this compound and may partially compensate for the loss of AE1 function. uzh.ch

The following table summarizes the inhibitory effect of this compound on Cl-/HCO3- exchange activity in wild-type and AE1-deficient mice.

Cell TypeGenotypeTreatmentInhibition of Cl-/HCO3- Exchange ActivityReference
Type A Intercalated CellsWild-type400 nM this compound~60% uzh.ch
Type A Intercalated CellsAE1-deficient (slc4a1-/-)This compoundNo significant inhibition uzh.chuzh.ch

Analysis of Bicarbonate Release and Proton Extrusion in Kidney Cells

The chemical compound this compound serves as a critical research tool for investigating the complex processes of bicarbonate transport and proton extrusion in renal cells. Its utility lies in its ability to selectively inhibit specific anion exchangers and cotransporters, thereby allowing researchers to dissect the roles of these transport proteins in maintaining acid-base homeostasis within the kidney.

Detailed studies have focused on the effects of this compound on two primary types of kidney cells involved in acid-base regulation: proximal tubule cells and intercalated cells of the collecting duct. In these cells, the transport of bicarbonate is intrinsically linked to the movement of protons; inhibition of bicarbonate transport directly impacts the cell's ability to extrude acid.

Research in freshly isolated outer medullary collecting ducts from mice has provided quantitative insights into the inhibitory effects of this compound. In type A intercalated cells (A-ICs), which are responsible for secreting protons into the urine, the activity of the basolateral Cl-/HCO3- exchanger is crucial for releasing bicarbonate into the bloodstream. This process is coupled with proton extrusion at the apical membrane via H+-ATPase. The application of 400 nM this compound was found to inhibit this Cl-/HCO3- exchange activity by approximately 60%. researchgate.net This inhibition directly affects the rate of intracellular acidification that occurs when extracellular chloride is reintroduced, a standard method for measuring the exchanger's activity. In these experiments, the baseline rate of acidification in wild-type A-ICs was measured at -0.162 ± 0.011 pH units per minute, a rate significantly diminished by the presence of this compound. researchgate.net

Furthermore, this compound has been instrumental in characterizing the pharmacology of the electrogenic sodium-bicarbonate cotransporter NBCe1-A, which is predominantly expressed in the basolateral membrane of proximal tubule cells. This transporter is vital for the reabsorption of the majority of filtered bicarbonate. Studies utilizing Xenopus laevis oocytes expressing rat NBCe1-A have demonstrated that this compound is a potent inhibitor of this cotransporter. researchgate.netucl.ac.uk It exhibits a higher potency than the commonly used anion transport inhibitor 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). researchgate.net The apparent inhibition constant (Ki) for diBAC dyes, including this compound, on NBCe1-A is approximately 10 µM, whereas the Ki for DIDS is 36 µM. researchgate.netucl.ac.uk This indicates a stronger binding affinity of this compound for the transporter.

The selectivity of this compound for different anion exchangers has also been a key area of investigation. Research on recombinant mouse anion exchangers expressed in Xenopus oocytes has revealed a significant difference in the inhibitory potency of this compound towards Anion Exchanger 1 (AE1) compared to Anion Exchanger 2 (AE2). cdnsciencepub.com AE1, the primary Cl-/HCO3- exchanger in type A intercalated cells, is highly sensitive to this compound, with a half-maximal inhibitory concentration (IC50) of less than 100 nM. cdnsciencepub.com In contrast, AE2, another important anion exchanger found in various epithelial tissues, is substantially less sensitive, with an IC50 of approximately 100 µM. cdnsciencepub.com This thousand-fold difference in potency makes this compound an invaluable tool for distinguishing the functional contributions of AE1 and AE2 in kidney cells. cdnsciencepub.com

The mechanism of inhibition by this compound appears to involve competition with other inhibitors like DIDS at a shared binding site on the transporter protein, as suggested by studies on NBCe1-A. researchgate.netucl.ac.uk This competitive interaction, coupled with its high potency and selectivity, underscores the importance of this compound in elucidating the molecular mechanisms of bicarbonate release and proton extrusion in the specialized cells of the kidney.

Research Findings on this compound Inhibition in Kidney-Related Transporters

TransporterCell/SystemThis compound ConcentrationEffectReference
Cl-/HCO3- exchanger (AE1)Mouse Type A Intercalated Cells400 nM~60% inhibition of exchange activity researchgate.net
Na+/Bicarbonate Cotransporter (NBCe1-A)Xenopus oocytes expressing rat NBCe1-A~10 µM (Apparent Ki)Inhibition of cotransport researchgate.netucl.ac.uk
Anion Exchanger 1 (AE1)Xenopus oocytes expressing mouse AE1<100 nM (IC50)Inhibition of Cl- influx cdnsciencepub.com
Anion Exchanger 2 (AE2)Xenopus oocytes expressing mouse AE2~100 µM (IC50)Inhibition of Cl- influx cdnsciencepub.com

Comparative Inhibitor Potency on NBCe1-A

InhibitorApparent KiPotency Relative to DIDSReference
diBAC dyes (including this compound)~10 µMMore Potent researchgate.netucl.ac.uk
DIDS36 µM- researchgate.netucl.ac.uk
Niflumic Acid100 µMLess Potent researchgate.net

Advanced Analytical Methodologies for Diba 5 C4 in Research Matrices

Development of Ultra-Sensitive Detection Methods for diBA-(5)-C4 in Biological Assays

The low concentrations at which this compound is often employed in biological assays demand analytical methods with high sensitivity and specificity. Techniques capable of detecting minute quantities of the dye while discriminating it from a complex background of biological molecules are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity and selectivity. waters.com An LC-MS/MS method for this compound would offer precise quantification in complex biological fluids.

Method Development Considerations:

A hypothetical LC-MS/MS method for this compound would likely involve reversed-phase chromatography, given the lipophilic nature of the compound. A C18 column would be a suitable initial choice for chromatographic separation. shimadzu.comshimadzu.com The mobile phase would typically consist of an aqueous component with a pH modifier, such as formic acid or ammonium (B1175870) acetate, and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure sharp peak shapes and good separation from matrix components. mdpi.com

Mass spectrometric detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. mdpi.com Given the structure of this compound, which contains multiple nitrogen and oxygen atoms, it is expected to ionize well using electrospray ionization (ESI), likely in the positive ion mode due to the potential for protonation. The precursor ion would correspond to the protonated molecule [M+H]+, and specific fragment ions would be selected for quantification and confirmation.

Method Validation:

A crucial aspect of developing a quantitative LC-MS method is its rigorous validation to ensure reliability. mdpi.comresearchgate.net This process would involve assessing several key parameters as outlined in the following table, based on established bioanalytical method validation guidelines.

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; acceptable accuracy and precision.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.CV of the slope of matrix calibration curves from different sources should be ≤ 15%.
Recovery The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent and reproducible recovery across the concentration range.

This table presents a hypothetical validation summary for an LC-MS method for this compound based on standard industry practices.

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique, particularly advantageous for the analysis of charged species and for its minimal sample and solvent consumption. ijsra.net Given that this compound is a barbiturate (B1230296) derivative and an anionic dye, CE is a viable method for its analysis. nih.govijsra.net

Methodological Approach:

For the separation of this compound, a fused-silica capillary would be employed. The background electrolyte (BGE) composition is critical for achieving optimal separation. A buffer with a pH above the pKa of the barbiturate moieties would ensure the analyte is in its anionic form, facilitating electrophoretic mobility. The use of organic modifiers, such as methanol or acetonitrile, in the BGE can help to modulate the electroosmotic flow and improve the solubility of the lipophilic dye. researchgate.net

Detection in CE is typically performed using UV-Vis absorbance or, for enhanced sensitivity, laser-induced fluorescence (LIF). Given that this compound is a fluorescent dye, LIF detection would provide excellent sensitivity, making it suitable for the analysis of low-concentration samples. rheniumbio.co.il For complex matrices, coupling CE with mass spectrometry (CE-MS) could provide an additional layer of specificity. nih.gov

Methodologies for Assessing this compound Stability and Degradation in Experimental Media

Understanding the stability of this compound in experimental media is crucial for the accurate interpretation of biological assay results. Degradation of the dye can lead to a loss of fluorescence and the formation of potentially interfering byproducts. Forced degradation studies are a systematic way to evaluate the intrinsic stability of a compound. researchgate.netnih.gov

Forced Degradation Studies:

To assess the stability of this compound, the compound would be subjected to a variety of stress conditions, including acidic, basic, oxidative, and photolytic stress. A stability-indicating analytical method, typically HPLC with UV or fluorescence detection, would be used to monitor the degradation of the parent compound and the formation of degradation products. researchgate.netdss.go.th

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)Hydrolysis of the barbiturate rings or cleavage of the polymethine chain.
Base Hydrolysis 0.1 M NaOH, at room temperature or slightly heatedSimilar to acid hydrolysis, but potentially at a faster rate.
Oxidation 3% H₂O₂, at room temperatureOxidation of the polymethine chain, leading to a loss of conjugation and fluorescence.
Photodegradation Exposure to UV and/or visible light (e.g., ICH Q1B conditions)Photo-oxidation or isomerization of the polymethine chain, resulting in photobleaching. researchgate.netinstras.com
Thermal Degradation Dry heat (e.g., 80 °C) or in solutionTo assess the intrinsic thermal stability of the molecule.

This table outlines a hypothetical forced degradation study plan for this compound.

The results of these studies would identify the conditions under which this compound is unstable and provide insights into its degradation pathways. This information is vital for defining appropriate storage and handling conditions for the dye and for interpreting data from long-term experiments.

Advanced Sample Preparation Techniques for Complex Biological Research Samples

The complexity of biological matrices, such as plasma, serum, and cell lysates, necessitates effective sample preparation to remove interfering substances like proteins and phospholipids (B1166683) before instrumental analysis. waters.comnih.gov The choice of sample preparation technique depends on the analyte's properties, the biological matrix, and the analytical method used.

Protein Precipitation (PPT):

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological fluids. opentrons.comrsc.org It typically involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the sample. actapharmsci.com This causes the proteins to denature and precipitate, after which they can be removed by centrifugation. The resulting supernatant, containing this compound, can then be directly injected into the LC-MS system or further processed. While simple, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in the MS analysis. waters.com

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. opentrons.comresearchgate.net For a lipophilic compound like this compound, LLE can provide a cleaner extract than PPT by selectively extracting the analyte into an organic solvent while leaving polar and proteinaceous interferences in the aqueous phase. The choice of organic solvent is critical and would need to be optimized.

Solid-Phase Extraction (SPE):

Future Directions and Emerging Research Avenues for Diba 5 C4

Exploration of Novel Target Interactions beyond Ion Channels and Transporters

Research has firmly established diBA-(5)-C4 as a potent inhibitor of several members of the SLC4 family of bicarbonate transporters. researchgate.net It demonstrates a higher potency for inhibiting the anion exchanger isoform 1 (AE1) compared to isoform 2 (AE2). nih.govfrontiersin.org Additionally, it is known to inhibit the electrogenic sodium bicarbonate cotransporter NBCe1, with a half-maximal inhibition observed at approximately 10 μM. researchgate.net Its inhibitory effects have been instrumental in studies of acid-base homeostasis in renal intercalated cells and in understanding the pathophysiology of conditions like Barrett's esophagus. nih.govfrontiersin.orguzh.ch

While the interaction of this compound with these ion transporters is a cornerstone of its current use, a significant future direction is the systematic exploration of its potential interactions with other classes of proteins. Cellular processes influenced by this compound, such as the regulation of intracellular pH and cell volume, trigger wide-ranging downstream signaling cascades that involve numerous proteins beyond transporters, including kinases and transcription factors. nih.goveur.nl Future research could employ unbiased proteomic approaches, such as affinity purification-mass spectrometry, to identify novel binding partners of this compound. Uncovering such interactions could reveal unexpected regulatory roles and expand the compound's utility as a tool to probe cellular signaling networks that are sensitive to changes in membrane potential and ion gradients.

Known Ion Transporter Targets of this compound Reported Effect Context/Significance
Anion Exchanger 1 (AE1/SLC4A1) Inhibition (more effective than on AE2). nih.govfrontiersin.orgImportant for acid-secretion in the kidney and red blood cell function. uzh.ch
Anion Exchanger 2 (AE2/SLC4A2) Inhibition (less effective than on AE1). nih.govfrontiersin.orgRegulates cell survival and movement in certain cancer cells. frontiersin.org
Na+/Bicarbonate Cotransporter (NBCe1/SLC4A4) Inhibition (Kᵢ ≈ 10 μM). researchgate.netCrucial for bicarbonate reabsorption in the kidney and pH regulation in various tissues. researchgate.netresearchgate.net
Pharmacologically Distinct Anion Exchange Activity Used to probe DIDS-insensitive activity in AE1-deficient cells. uzh.chHelps characterize compensatory transport mechanisms in disease models. uzh.ch

Development of Photo-activatable or Caged this compound Analogues for Spatiotemporal Control

A major limitation in using chemical inhibitors like this compound is the lack of precise temporal and spatial control over their activity. Once introduced into a biological system, the compound is active globally. The development of photo-activatable or "caged" analogues of this compound represents a promising solution to this challenge. This strategy involves chemically modifying the molecule with a photolabile protecting group that renders it inactive. The active compound is then released only at specific times and locations within a sample by illumination with light of a particular wavelength.

This approach has been successfully used with other biological effectors, such as caged Ca2+, to study localized signaling events in astrocytes. google.com Applying this concept to this compound would enable researchers to:

Induce acute inhibition: Study the immediate consequences of blocking a target transporter at a specific point in a dynamic cellular process.

Achieve subcellular targeting: Activate this compound in specific organelles or cellular compartments to dissect localized ion transport functions.

Control activity in complex tissues: Investigate the role of target transporters in specific cells within a tissue slice or even a living organism with high precision.

The synthesis of such analogues would constitute a significant advancement, transforming this compound from a general inhibitor into a high-precision tool for dissecting complex physiological and pathological processes.

Integration of this compound in Multi-omic Research Approaches

The perturbation of fundamental cellular processes like ion transport and pH homeostasis by this compound can have profound downstream effects on gene expression, protein synthesis, and metabolic activity. eur.nl A significant future opportunity lies in integrating this compound into multi-omic research workflows to capture a holistic view of these cellular responses.

By treating cells or model organisms with this compound and subsequently performing transcriptomics (RNA-seq), proteomics, and metabolomics, researchers could map the global changes that occur when its targets are inhibited. For example, inhibiting AE2 with this compound in esophageal cancer cell lines, which is known to affect cell migration and apoptosis, could reveal entire signaling pathways that are transcriptionally or post-translationally regulated by this transporter's activity. frontiersin.org Similarly, studying the metabolic shifts following NBCe1 inhibition could uncover novel links between bicarbonate transport and cellular energy pathways. researchgate.net This approach would move beyond studying a single endpoint and provide a systems-level understanding of the functional role of this compound-sensitive transporters in health and disease.

Advancements in Microfluidic and High-Throughput Screening Platforms for this compound Research

High-throughput screening (HTS) has revolutionized the discovery of small molecule modulators of ion transporters. researchgate.net Platforms utilizing 96-well plates and halide-sensitive fluorescent proteins have been successfully employed to screen vast chemical libraries for novel inhibitors of transporters like SLC26A3. researchgate.net While this compound is often used as a tool in such assays, these platforms can be repurposed for this compound-centric research. For instance, HTS could be used to screen for compounds that either enhance or antagonize the inhibitory effects of this compound, potentially identifying allosteric modulators of its targets.

Furthermore, this compound is itself a fluorescent probe used to measure membrane potential changes, often in high-throughput applications like flow cytometry. researchgate.net The integration of microfluidics offers the next leap in capability. Microfluidic devices allow for the precise control of the cellular microenvironment and the analysis of single cells or small cell populations with unprecedented resolution. Using this compound within a microfluidic platform would enable researchers to:

Study dynamic changes in membrane potential in response to precisely controlled gradients of stimuli.

Perform high-throughput screening on minute sample volumes.

Investigate cell-to-cell heterogeneity in the response to this compound-mediated transporter inhibition.

These technological advancements will allow for more sophisticated and quantitative investigations using this compound as both a perturbing agent and a reporter.

Theoretical and Experimental Approaches to Predict Environmental Fate and Transformation of this compound

As a widely used laboratory chemical, understanding the potential environmental fate of this compound is a matter of responsible chemical management. Currently, there is a lack of published data on its environmental persistence, degradation, and transformation. Future research could address this gap using established theoretical and experimental methods.

Theoretical Approaches: Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the physicochemical properties and environmental behavior of this compound based on its molecular structure. These models can estimate properties like water solubility, soil adsorption coefficient (Koc), and potential for bioaccumulation.

Experimental Approaches: Standardized laboratory tests can provide empirical data on the compound's behavior. These include studies on biodegradability (using microbial cultures), photodegradation (exposure to simulated sunlight), and hydrolysis at different pH levels. The results would determine the compound's persistence and identify potential transformation products that may be formed in an environmental setting.

Method Description Predicted Outcome for this compound
QSAR Modeling Computational algorithms predict properties based on chemical structure.Estimation of bioavailability, bioaccumulation potential, and toxicity without animal testing.
Biodegradation Assays Incubation with microbial consortia from wastewater or soil.Determination of whether the compound can be broken down by microorganisms.
Photolysis Studies Exposure to controlled light sources simulating the solar spectrum.Assessment of the compound's stability in aquatic environments and identification of photodegradation products.
Hydrolysis Testing Incubation in sterile aqueous solutions at various pH values (e.g., 4, 7, 9).Determination of the compound's stability in water and its susceptibility to pH-dependent degradation.

Q & A

Q. How can machine learning models enhance the prediction of this compound’s behavior in novel environments (e.g., environmental persistence)?

  • Answer : Train models on curated datasets (e.g., QSAR libraries) using descriptors like logP, molar refractivity, and topological indices. Validate predictions with experimental half-life studies. Incorporate uncertainty quantification (e.g., Monte Carlo dropout) to assess model reliability .

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